4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole
Description
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazole ring
Properties
CAS No. |
2763780-60-3 |
|---|---|
Molecular Formula |
C5H4BrF3N2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-methyl-1-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Substitution: Formation of 4-azido-2-methyl-1-(trifluoromethyl)-1H-imidazole or 4-thio-2-methyl-1-(trifluoromethyl)-1H-imidazole.
Oxidation: Formation of 4-bromo-2-carboxy-1-(trifluoromethyl)-1H-imidazole.
Reduction: Formation of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazoline.
Scientific Research Applications
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Materials Science: It is utilized in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1H-imidazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1-(trifluoromethyl)-1H-imidazole: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Bromo-1-(trifluoromethyl)-1H-imidazole: Lacks the methyl group, leading to variations in steric and electronic effects.
Uniqueness
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these substituents makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
